molecular formula C48H67NO4 B12105119 Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine

Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine

Cat. No.: B12105119
M. Wt: 722.0 g/mol
InChI Key: DJOIOSDNQRJAOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine typically involves the reaction of biphenyl derivatives with hexyloxy groups under controlled conditions. The process may include steps such as nitration, reduction, and amination to introduce the amine group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The compound is produced in facilities adhering to ISO, FDA, CE, and GMP standards to ensure quality and safety .

Chemical Reactions Analysis

Types of Reactions

Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine exerts its effects involves its ability to efficiently harvest light and modify surfaces. The compound interacts with light photons, facilitating their absorption and conversion into electrical energy. Its acidic properties also enable it to modify surfaces, enhancing the overall efficiency of the devices it is used in .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H67NO4

Molecular Weight

722.0 g/mol

IUPAC Name

4-(2,4-dihexoxyphenyl)-N-[4-(2,4-dihexoxyphenyl)phenyl]aniline

InChI

InChI=1S/C48H67NO4/c1-5-9-13-17-33-50-43-29-31-45(47(37-43)52-35-19-15-11-7-3)39-21-25-41(26-22-39)49-42-27-23-40(24-28-42)46-32-30-44(51-34-18-14-10-6-2)38-48(46)53-36-20-16-12-8-4/h21-32,37-38,49H,5-20,33-36H2,1-4H3

InChI Key

DJOIOSDNQRJAOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

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